2-Bromo-3-hydroxy-4-methoxybenzaldehyde
Overview
Description
2-Bromo-3-hydroxy-4-methoxybenzaldehyde is a compound that has been studied in various contexts due to its potential applications in organic synthesis and pharmaceuticals. The compound is characterized by the presence of bromine, hydroxyl, and methoxy groups attached to a benzaldehyde core.
Synthesis Analysis
The synthesis of related brominated hydroxybenzaldehydes has been explored in the literature. For instance, the unforeseen formation of 2-bromo-3-hydroxybenzaldehyde was reported when brominating 3-hydroxybenzaldehyde, which led to the formation of both 2-bromo-5-hydroxybenzaldehyde and 2-bromo-3-hydroxybenzaldehyde, but not the 4-bromo isomer . This suggests that the synthesis of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde could involve similar bromination strategies, with careful control of reaction conditions to ensure the selective introduction of the bromine atom at the desired position.
Molecular Structure Analysis
Spectroscopic studies, such as FT-IR and FT-Raman, have been used to analyze the molecular structure of similar compounds, such as 5-bromo-2-methoxybenzaldehyde . These studies provide insights into the vibrational modes of the molecule and can help confirm the structure of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde. Additionally, computational methods like density functional theory (DFT) can be employed to predict the most stable conformers and optimize geometrical parameters, which would be relevant for understanding the molecular structure of the compound .
Chemical Reactions Analysis
The reactivity of brominated benzaldehydes has been explored in various chemical reactions. For example, 2-bromo-3-hydroxybenzaldehyde was converted into other complex molecules, demonstrating its utility as a building block in organic synthesis . The presence of functional groups such as bromine and hydroxyl can facilitate further chemical transformations, which could be applicable to 2-Bromo-3-hydroxy-4-methoxybenzaldehyde as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzaldehydes can be influenced by their functional groups. The solubility of such compounds in different solvents has been studied, which is crucial for their application in synthesis and formulation . Additionally, the determination of these compounds by techniques like gas chromatography has been reported, which is important for their analysis and quality control . The thermodynamic functions of related compounds have also been obtained, providing a deeper understanding of their stability and reactivity .
Scientific Research Applications
Antioxidant Activity
2-Bromo-3-hydroxy-4-methoxybenzaldehyde has been evaluated for its antioxidant activity. A study synthesized this compound from vanillin and tested it alongside similar derivatives. The antioxidant activities of these compounds were assessed using the DPPH method, with results indicating that 2-Bromo-3-hydroxy-4-methoxybenzaldehyde demonstrates notable antioxidant properties (Rijal, Haryadi, & Anwar, 2022).
Crystal Structure Analysis
The compound has been utilized in crystal structure analysis. In a study focusing on 5-Bromo-2-hydroxybenzaldehyde and related compounds, the crystal structures were determined using X-ray diffraction. This research provides insights into the molecular conformation and intermolecular interactions of these bromophenols (Chumakov et al., 2014).
Chemical Synthesis and Applications
Research has explored the use of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde in various synthetic processes. It has been used as a precursor in the synthesis of chalcones and other organic compounds. These studies often focus on the preparation and characterization of these derivatives, highlighting their potential applications in different chemical fields (Rahman & Scrowston, 1983).
Unforeseen Formation in Bromination Reactions
A study reported the unexpected formation of 2-Bromo-3-hydroxybenzaldehyde during the bromination of 3-hydroxybenzaldehyde. This finding contributes to the understanding of bromination reactions and the behavior of brominated organic compounds (Otterlo et al., 2004).
Safety And Hazards
properties
IUPAC Name |
2-bromo-3-hydroxy-4-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDFBPIHEDAUKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70279307 | |
Record name | 2-Bromo-3-hydroxy-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70279307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-hydroxy-4-methoxybenzaldehyde | |
CAS RN |
2973-58-2 | |
Record name | 2-Bromo-3-hydroxy-4-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2973-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 12212 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2973-58-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139143 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2973-58-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12212 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-3-hydroxy-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70279307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-hydroxy-4-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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